3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a pyrazole ring, which is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under continuous flow conditions.
Coupling with Pyrazole: The benzodioxole derivative is then coupled with a pyrazole precursor using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure efficient heat and mass transfer, precise temperature control, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anticancer properties.
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Investigated for its psychoactive effects.
Uniqueness
3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its combination of a benzodioxole moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c1-14-5-8(12)11(13-14)17-7-2-3-9-10(4-7)16-6-15-9;/h2-5H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCIYVNQRORCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC3=C(C=C2)OCO3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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